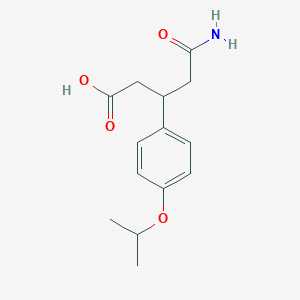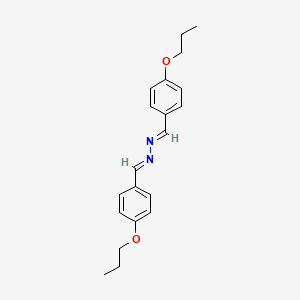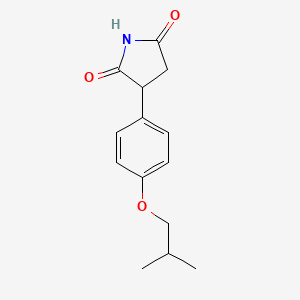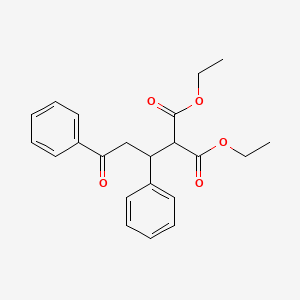![molecular formula C10H10Cl2N2O4 B3830647 2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate](/img/structure/B3830647.png)
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate
Übersicht
Beschreibung
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate, also known as Dichlorvos, is an organophosphate insecticide that has been used for several decades in agriculture and veterinary medicine. It is a colorless to amber liquid with a characteristic odor and is soluble in water and most organic solvents. Dichlorvos is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to the accumulation of acetylcholine at nerve synapses and neuromuscular junctions. This accumulation causes hyperstimulation of the nervous system, leading to paralysis and death of the insect.
Wirkmechanismus
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate acts by irreversibly inhibiting acetylcholinesterase, the enzyme that breaks down acetylcholine in the nervous system. The accumulation of acetylcholine at nerve synapses and neuromuscular junctions leads to hyperstimulation of the nervous system, causing paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects on the nervous system, immune system, and cardiovascular system. It has been shown to cause oxidative stress, inflammation, and apoptosis in various tissues. It has also been shown to affect the endocrine system, leading to changes in hormone levels.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate is a potent inhibitor of acetylcholinesterase and has been widely used in scientific research as a tool to study the role of acetylcholinesterase in the nervous system. However, it has several limitations, including its toxicity and potential for environmental contamination. It is also difficult to handle and requires special precautions to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate. One area of research is the development of safer and more effective acetylcholinesterase inhibitors for use in agriculture and veterinary medicine. Another area of research is the investigation of the effects of this compound on human health, particularly its potential role in the development of neurodegenerative diseases such as Alzheimer's disease. Additionally, research is needed to better understand the environmental impact of this compound and to develop strategies to mitigate its effects on the ecosystem.
Wissenschaftliche Forschungsanwendungen
2,4-dichlorophenyl {2-[(aminocarbonyl)oxy]ethyl}carbamate is widely used in scientific research as a tool to study the role of acetylcholinesterase in the nervous system. It has been used to investigate the effects of acetylcholinesterase inhibition on behavior, cognition, and memory in animal models. It has also been used to study the effects of acetylcholinesterase inhibitors on the immune system and the cardiovascular system.
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl) N-(2-carbamoyloxyethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O4/c11-6-1-2-8(7(12)5-6)18-10(16)14-3-4-17-9(13)15/h1-2,5H,3-4H2,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQARNLPXXIDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=O)NCCOC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[2,2-dimethyl-4-(2-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amine hydrochloride](/img/structure/B3830566.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-hydroxy-3-(4-morpholinyl)propanamide hydrochloride](/img/structure/B3830569.png)
![2-(8-hexyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B3830576.png)

![2-[(2-hydroxyethyl)amino]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3830583.png)
![5-[4-(pentyloxy)phenyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B3830591.png)






![2-{[(3-methylphenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate](/img/structure/B3830644.png)
![2-[(ethoxycarbonyl)amino]ethyl hydroxy[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3830663.png)